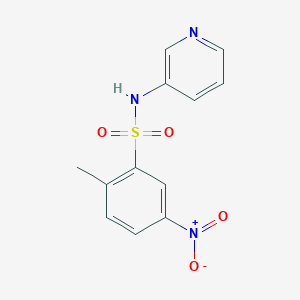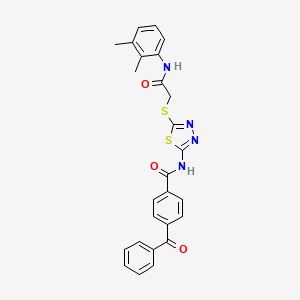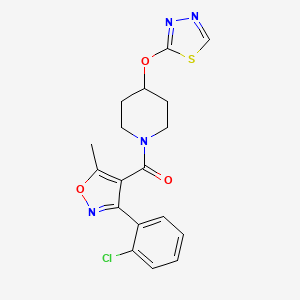
2-methyl-5-nitro-N-(pyridin-3-yl)benzene-1-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methyl-5-nitro-N-(pyridin-3-yl)benzene-1-sulfonamide is an organic compound that belongs to the class of sulfonamides Sulfonamides are known for their wide range of biological activities, including antibacterial, antifungal, and antiviral properties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-5-nitro-N-(pyridin-3-yl)benzene-1-sulfonamide typically involves the nitration of 2-methylbenzenesulfonamide followed by the introduction of the pyridin-3-yl group. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The subsequent reaction with pyridin-3-amine can be facilitated by using coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
2-Methyl-5-nitro-N-(pyridin-3-yl)benzene-1-sulfonamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.
Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles such as amines or thiols, in the presence of a base.
Oxidation: Potassium permanganate, acidic or basic conditions.
Major Products Formed
Reduction: 2-Methyl-5-amino-N-(pyridin-3-yl)benzene-1-sulfonamide.
Substitution: Various substituted sulfonamides depending on the nucleophile used.
Oxidation: 2-Carboxy-5-nitro-N-(pyridin-3-yl)benzene-1-sulfonamide.
科学的研究の応用
2-Methyl-5-nitro-N-(pyridin-3-yl)benzene-1-sulfonamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antibacterial and antifungal agent. Its sulfonamide moiety is known to inhibit bacterial enzymes, making it a candidate for drug development.
Pharmaceuticals: The compound is explored for its potential use in the treatment of infections and inflammatory diseases.
Materials Science: It can be used as a building block for the synthesis of advanced materials with specific properties, such as conductivity and fluorescence.
Biological Research: The compound is used in studies to understand the mechanisms of enzyme inhibition and protein interactions.
作用機序
The mechanism of action of 2-methyl-5-nitro-N-(pyridin-3-yl)benzene-1-sulfonamide involves the inhibition of bacterial enzymes, particularly dihydropteroate synthase (DHPS). The sulfonamide group mimics the structure of para-aminobenzoic acid (PABA), a substrate for DHPS, thereby competitively inhibiting the enzyme and preventing the synthesis of folic acid, which is essential for bacterial growth and replication.
類似化合物との比較
Similar Compounds
Sulfamethoxazole: Another sulfonamide antibiotic with a similar mechanism of action.
Sulfadiazine: A sulfonamide used in the treatment of bacterial infections.
Sulfapyridine: Used in the treatment of dermatitis herpetiformis and other conditions.
Uniqueness
2-Methyl-5-nitro-N-(pyridin-3-yl)benzene-1-sulfonamide is unique due to the presence of the pyridin-3-yl group, which can enhance its binding affinity to bacterial enzymes and potentially improve its pharmacokinetic properties. The nitro group also provides additional sites for chemical modification, allowing for the development of derivatives with improved efficacy and reduced toxicity.
特性
IUPAC Name |
2-methyl-5-nitro-N-pyridin-3-ylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O4S/c1-9-4-5-11(15(16)17)7-12(9)20(18,19)14-10-3-2-6-13-8-10/h2-8,14H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBWKNAWQXBNLRN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])S(=O)(=O)NC2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![5-Chloro-2-({1-[(2,5-difluorophenyl)methyl]piperidin-4-yl}oxy)pyrimidine](/img/structure/B2626077.png)

![Methyl-(5-phenyl-[1,3,4]oxadiazol-2-ylmethyl)-amine hydrochloride](/img/no-structure.png)

![2-Chloro-1-(2-methoxy-4-azatricyclo[4.2.1.03,7]nonan-4-yl)propan-1-one](/img/structure/B2626083.png)
![8-Chloro-3-methylimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B2626084.png)
![2-(2-{[(4-chlorophenyl)methyl]amino}ethoxy)ethan-1-ol](/img/structure/B2626086.png)



![[(1-Cyanocyclohexyl)(methyl)carbamoyl]methyl 2-[(3,5-dimethylphenyl)formamido]acetate](/img/structure/B2626096.png)
![4-[(4-oxo-2-sulfanylidene-4aH-quinazolin-3-yl)methyl]-N-propylbenzamide](/img/structure/B2626097.png)

![(Z)-ethyl 2-(2-((2-(acetylthio)acetyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2626099.png)
